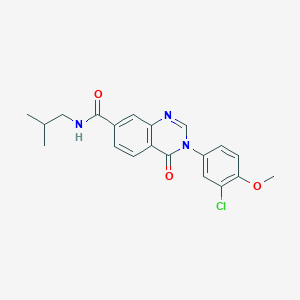![molecular formula C22H21F3N2O B12170918 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B12170918.png)
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a quinolin-8-ol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Coupling with Quinolin-8-ol: The final step involves coupling the piperidine and trifluoromethyl-substituted phenyl groups with quinolin-8-ol through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
- 7-{[(4-Methyl-2-pyridinyl)amino][4-(trifluoromethyl)phenyl]methyl}-8-quinolinol
Uniqueness
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H21F3N2O |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
7-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H21F3N2O/c23-22(24,25)17-9-6-16(7-10-17)20(27-13-2-1-3-14-27)18-11-8-15-5-4-12-26-19(15)21(18)28/h4-12,20,28H,1-3,13-14H2 |
InChI-Schlüssel |
LQWNWLCRLWPUPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12170837.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12170853.png)
![3-[2-(4-amino-2,6-dioxo-1,2,5,6-tetrahydropyrimidin-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12170857.png)
![5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole](/img/structure/B12170865.png)
![6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione](/img/structure/B12170885.png)


![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12170899.png)
![Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12170903.png)
![N-[2-(acetylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12170906.png)
![N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B12170908.png)
![N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12170916.png)
![N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12170932.png)
